Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate
Overview
Description
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that features a diazabicyclo structure. This compound is known for its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the tert-butyl group and the diazabicyclo framework contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable diazabicyclo precursor with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the tert-butyl ester. The reaction can be summarized as follows:
Starting Material: Diazabicyclo precursor
Reagent: Tert-butyl chloroformate
Base: Triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazabicyclo framework, often facilitated by strong nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions
Substitution: Strong nucleophiles (e.g., alkoxides, amines), polar aprotic solvents
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions
Major Products Formed
Oxidation: Oxidized derivatives of the diazabicyclo framework
Reduction: Reduced derivatives, potentially amines or alcohols
Substitution: Substituted diazabicyclo compounds
Hydrolysis: Carboxylic acid derivatives
Scientific Research Applications
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diazabicyclo framework can provide a rigid structure that enhances binding affinity and selectivity. The tert-butyl group may contribute to the compound’s lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other diazabicyclo compounds.
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-9(7-13)12-5-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERPNGVRBNBTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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